Val-Gly-NH2 HCl
Overview
Description
Val-Gly-NH2 HCl, also known as H-Val-Gly-NH2 hydrochloride, is a dipeptide compound consisting of valine and glycine residues, with an amide group at the C-terminus and a hydrochloride salt form. It is commonly used in peptide synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Val-Gly-NH2 HCl can be synthesized using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The synthesis typically starts with the attachment of the C-terminal amino acid (glycine) to the resin, followed by the sequential addition of the N-terminal amino acid (valine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is then cleaved from the resin and purified .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The process includes the protection of functional groups, coupling of amino acids, and deprotection steps. The final product is obtained through crystallization or precipitation, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Val-Gly-NH2 HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Val-Gly-NH2 HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.
Mechanism of Action
The mechanism of action of Val-Gly-NH2 HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Val-Gly-NH2 HCl can be compared with other dipeptides and peptide derivatives, such as:
Gly-Val-NH2 HCl: Similar structure but with the order of amino acids reversed.
Val-Ala-NH2 HCl: Contains alanine instead of glycine.
Gly-Gly-NH2 HCl: Consists of two glycine residues.
The uniqueness of this compound lies in its specific sequence and the presence of the hydrochloride salt form, which can influence its solubility and stability .
Properties
IUPAC Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-methylbutanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-4(2)6(9)7(12)10-3-5(8)11;/h4,6H,3,9H2,1-2H3,(H2,8,11)(H,10,12);1H/t6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMACEPBFMAVOOZ-RGMNGODLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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